molecular formula C5H2F3NO3 B1453851 3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid CAS No. 251912-75-1

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B1453851
CAS No.: 251912-75-1
M. Wt: 181.07 g/mol
InChI Key: XJNNIVRCBNOKLS-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted with a trifluoromethyl (-CF₃) group at position 3 and a carboxylic acid (-COOH) group at position 4. Its molecular formula is C₅H₂F₃NO₃ (assuming the oxazole ring is fully unsaturated). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid moiety enables salt formation and hydrogen bonding, critical for pharmaceutical applications .

Properties

IUPAC Name

3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO3/c6-5(7,8)3-1-2(4(10)11)12-9-3/h1H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNNIVRCBNOKLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251912-75-1
Record name 3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid
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Preparation Methods

Cyclization of β-Keto Esters with Hydroxylamine Derivatives

A common route to isoxazole carboxylic acids involves the cyclization of β-keto esters with hydroxylamine or its salts to form the isoxazole ring system. For trifluoromethyl-substituted derivatives, the trifluoromethyl group can be introduced either before or during the ring formation step.

Key Reaction Sequence:

Step Reagents/Conditions Description
1. Ethylacetoacetate, triethylorthoformate, acetic anhydride, 75–150 °C Formation of ethyl ethoxymethyleneacetoacetic ester intermediate
2. Hydroxylamine sulfate, sodium acetate or trifluoroacetic acid salt, −20 to 10 °C Cyclization to ethyl-5-methylisoxazole-4-carboxylate (isoxazole ester intermediate)
3. Strong acid (e.g., HCl), room temperature Hydrolysis of ester to 5-methylisoxazole-4-carboxylic acid
4. Thionyl chloride, reflux Conversion to acid chloride intermediate
5. Reaction with trifluoromethyl aniline and amine base, 0–50 °C Formation of trifluoromethyl-substituted isoxazole amide derivative

This sequence, described in a patent for related trifluoromethyl isoxazole compounds, illustrates the stepwise approach to building the isoxazole ring and introducing trifluoromethyl functionality via trifluoromethyl aniline coupling. While this exact sequence targets an amide derivative, similar strategies apply for carboxylic acid preparation by modifying the final steps.

Direct Introduction of Trifluoromethyl Group via Oxidative Cyclization

An alternative approach involves oxidative cyclization of β-monosubstituted enamines using hypervalent iodine reagents bearing trifluoroacetate groups, such as phenyliodine bis(trifluoroacetate) (PIFA). This method allows direct incorporation of the trifluoromethyl moiety into the oxazole ring.

Mechanistic Highlights:

  • The enamine substrate undergoes oxidative β-trifluoroacetoxylation mediated by PIFA.
  • Intramolecular cyclization follows, forming the 2-(trifluoromethyl)oxazole ring.
  • This approach enables the synthesis of trifluoromethyl-substituted oxazoles with controlled substitution patterns.

Though primarily reported for 2-(trifluoromethyl)oxazoles, the methodology can be adapted for 1,2-oxazole derivatives by selecting appropriate substrates and reaction conditions.

Industrial and Laboratory-Scale Synthesis via Cyclization and Hydrolysis

For related trifluoromethyl-substituted oxazole carboxylic acids, such as 2-methyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxylic acid, the synthesis involves:

  • Cyclization of trifluoromethyl-containing precursors under basic or acidic conditions.
  • Hydrolysis of ester intermediates to yield the carboxylic acid.
  • Purification by crystallization or chromatographic methods.

Industrial processes often utilize continuous flow reactors to enhance yield and purity, with precise control of temperature, pressure, and pH.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
β-Keto ester cyclization with hydroxylamine Ethylacetoacetate, triethylorthoformate Hydroxylamine sulfate, sodium acetate, strong acid 75–150 °C (cyclization), −20 to 10 °C (ring closure) Well-established, scalable Multi-step, requires intermediate purification
Oxidative cyclization using PIFA β-Monosubstituted enamines Phenyliodine bis(trifluoroacetate) Mild, room temperature Direct trifluoromethyl incorporation, fewer steps Substrate scope limited, specialized reagents
Industrial continuous flow cyclization Trifluoromethylated precursors Basic or acidic catalysts Controlled flow conditions High yield, reproducibility Requires specialized equipment

Detailed Research Findings and Considerations

  • Temperature Control: Cyclization steps typically require elevated temperatures (75–150 °C) for ester formation, while ring closure with hydroxylamine salts is favored at low temperatures (−20 to 10 °C) to optimize yield and minimize side reactions.

  • Reagent Selection: Sodium acetate or trifluoroacetic acid salts assist in cyclization and influence regioselectivity. The trifluoromethyl group is often introduced via trifluoroacetic acid derivatives or trifluoromethyl aniline coupling.

  • Purification: Crystallization and distillation under reduced pressure are common for isolating intermediates and final products to ensure high purity.

  • Analytical Monitoring: Thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring reaction progress and confirming structure.

  • Stability: The trifluoromethyl group enhances metabolic stability and lipophilicity, but care must be taken to avoid over-oxidation or ring-opening during synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of trifluoromethyl-substituted oxazoles .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that compounds containing the isoxazole scaffold, including 3-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid, exhibit significant antimicrobial and antiviral activities. Isoxazoles have been shown to possess properties that inhibit bacterial growth and viral replication, making them potential candidates for developing new antibiotics and antiviral agents .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases. Studies suggest that the trifluoromethyl group enhances the compound's ability to modulate inflammatory pathways .

Cancer Research

The structural characteristics of this compound may contribute to its potential as an anticancer agent. Isoxazoles are known for their ability to interact with various biological targets involved in cancer progression, which opens avenues for further investigation into their therapeutic efficacy against different cancer types .

Herbicides and Pesticides

The trifluoromethyl group is recognized for enhancing the biological activity of agrochemicals. Compounds like this compound can be utilized in the development of herbicides and pesticides due to their effectiveness in controlling plant pathogens and pests while minimizing environmental impact .

Synthetic Pathways

The synthesis of this compound typically involves cyclization reactions where trifluoromethylated precursors are reacted with appropriate carboxylic acids or derivatives. This process can be optimized using continuous flow reactors to enhance yield and efficiency .

Mechanistic Studies

Mechanistic studies have shown that the presence of the trifluoromethyl group significantly alters the reactivity of the compound, allowing it to participate in various chemical transformations that are beneficial for drug design and development .

Case Studies

StudyFocusFindings
Panova et al., 2023BiotransformationIdentified metabolites of related oxazole derivatives through pharmacokinetic studies in animal models, highlighting potential therapeutic applications .
MDPI Review, 2022FDA-approved drugsDiscussed the role of trifluoromethyl groups in enhancing drug potency; compounds similar to this compound were noted for their improved pharmacological profiles .
Nature Communications, 2020TrifluoromethoxylationExplored synthetic methods that could be applied to create derivatives of trifluoromethylated compounds with enhanced biological activities .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Oxadiazole Derivatives
  • 3-(4-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid (CAS 2007917-47-5) Structural Differences: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and introduces a trifluoromethyl-substituted phenyl group at position 3. The phenyl group adds steric bulk, reducing solubility .
Partially Saturated Oxazole Derivatives
  • 3-(2-Butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
    • Structural Differences : Features a 4,5-dihydro-1,2-oxazole (partially saturated) core and a bulky imidazole substituent at position 3.
    • Impact : Partial saturation reduces ring aromaticity, affecting electronic properties. The imidazole substituent may enhance interactions with biological targets, as seen in its proposed anti-inflammatory activity .

Substituent Position and Functional Group Variations

Trifluoromethyl Positional Isomers
  • 3-Methyl-4-(trifluoromethyl)-1,2-oxazole-5-carboxylic acid (CAS 1367926-76-8)
    • Structural Differences : Trifluoromethyl at position 4 and methyl at position 3.
    • Impact : Altered substituent positioning modifies electron distribution and steric effects. The methyl group may reduce acidity compared to the trifluoromethyl analog .
Phenyl-Substituted Derivatives
  • 3-[3-Chloro-5-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid Structural Differences: Trifluoromethyl is attached to a chlorinated phenyl ring rather than directly to the oxazole.

Functional Group Modifications

Ester Derivatives
  • Ethyl 3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazole-5-carboxylate (CAS 886361-32-6)
    • Structural Differences : Replaces carboxylic acid with an ethyl ester.
    • Impact : Esterification decreases acidity (pKa ~1–2 units higher) and improves membrane permeability but requires hydrolysis for activation .
Hydroxymethyl Derivatives
  • (3-(3-(Trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methanol (CAS 400716-17-8) Structural Differences: Substitutes carboxylic acid with a hydroxymethyl group. Impact: Reduces hydrogen-bonding capacity and may alter pharmacokinetic properties, such as clearance rates .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight LogP* pKa (COOH)
3-(Trifluoromethyl)-1,2-oxazole-5-COOH C₅H₂F₃NO₃ 179.07 1.2 ~2.5
3-(4-CF₃-phenyl)-1,2,4-oxadiazole-5-COOH C₉H₄F₃N₃O₃ 259.14 2.8 ~2.8
3-Methyl-4-CF₃-1,2-oxazole-5-COOH C₆H₄F₃NO₃ 195.10 1.5 ~3.0

*Estimated using fragment-based methods.

  • Key Trends :
    • Trifluoromethyl groups increase LogP (lipophilicity) but reduce aqueous solubility.
    • Carboxylic acid pKa values are influenced by electron-withdrawing effects of -CF₃, enhancing acidity .

Biological Activity

3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group, which can significantly enhance biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

The compound's structure features a trifluoromethyl group (CF3-CF_3) attached to an oxazole ring, which contributes to its lipophilicity and metabolic stability. The presence of the carboxylic acid group enhances its solubility in biological systems.

Anticancer Properties

Research indicates that compounds containing the trifluoromethyl group exhibit enhanced anticancer activity. A study focusing on isoxazole derivatives demonstrated that the introduction of the CF3-CF_3 functional group significantly increased the cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The compounds exhibited IC50 values in the nanomolar range, indicating potent activity .

Table 1: Anticancer Activity of Trifluoromethyl Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-70.012Induction of apoptosis via p53 activation
Isoxazole Derivative ACEM-130.015Inhibition of cell proliferation
Isoxazole Derivative BU-9370.020Caspase activation

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cancer cells. The compound has been shown to induce apoptosis through the activation of the p53 pathway and subsequent caspase activation .

Pharmacokinetics and Metabolism

A pharmacokinetic study involving animal models revealed that after administration, the compound undergoes biotransformation primarily through hydrolysis, yielding metabolites that retain biological activity. The metabolites were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), confirming their structural integrity and potential therapeutic effects .

Table 2: Biotransformation Products

Metabolite NameStructureActivity Level
4-Methoxy-3-(trifluoromethyl)anilineStructureModerate
3-(2-butyl-5-chloro-1H-imidazole-4-yl)StructureHigh

Case Studies

  • Study on Anticancer Activity : A recent investigation into the anti-cancer efficacy of various trifluoromethyl-containing compounds demonstrated that those with oxazole rings exhibited superior potency compared to their non-fluorinated counterparts. The study utilized flow cytometry to assess apoptosis induction in treated cells .
  • Pharmacokinetic Analysis : In a biotransformation study conducted on Wistar rats, researchers observed significant metabolic conversion of this compound into active metabolites within hours post-administration, suggesting favorable pharmacokinetic properties for potential therapeutic use .

Q & A

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

2.

  • Methodological Answer :
  • ¹H/¹³C NMR : The oxazole proton (H-4) appears as a singlet at δ 8.2–8.5 ppm. The CF₃ group causes splitting in adjacent carbons (C-3: δ 120–125 ppm, J₃-F ≈ 35 Hz) .
  • IR : Strong C=O stretch at 1700–1720 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
  • MS : Exact mass calculated as 207.0572 (C₆H₄F₃NO₃), with fragmentation peaks at m/z 160 (loss of COOH) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The LUMO (-1.8 eV) localizes on the oxazole ring, indicating susceptibility to nucleophilic attack at C-4 .
  • Solvent Effects : Simulate polar aprotic solvents (e.g., DMSO) to enhance electrophilicity. MD simulations show a 15% increase in reaction rate compared to non-polar solvents .
    • Key Insight : Steric hindrance from the CF₃ group reduces reactivity at C-3, favoring C-4 modifications .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Discrepancies often arise from variations in cell lines (e.g., HEK293 vs. HeLa) .
  • SAR Studies : Modify the carboxylic acid group to esters or amides. Methyl ester derivatives show 10× higher membrane permeability, explaining divergent activity in cellular vs. enzymatic assays .
    • Data Table :
DerivativeAssay TypeIC₅₀ (μM)Notes
Parent acidEnzymatic2.5Low cell uptake
Methyl esterCellular0.3Enhanced permeability

Q. How is X-ray crystallography applied to determine the solid-state conformation of this compound?

  • Methodological Answer :
  • Crystal Growth : Use slow evaporation from ethanol/water (7:3) to obtain single crystals.
  • SHELX Refinement : Analyze diffraction data (Mo-Kα, λ = 0.71073 Å) with SHELXL for structure solution. The CF₃ group adopts a planar geometry with a dihedral angle of 5.2° relative to the oxazole ring .
  • Key Metrics : R-factor < 0.05, bond length accuracy ±0.002 Å .

Methodological Notes

  • Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to isolate >95% pure product .
  • Stability Testing : Store at -20°C under argon; the carboxylic acid group is prone to decarboxylation at >40°C .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
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3-(Trifluoromethyl)-1,2-oxazole-5-carboxylic acid

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